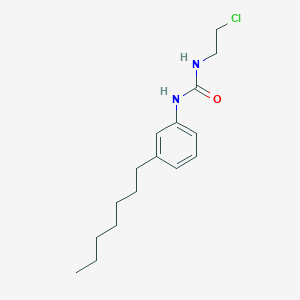

N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

803729-96-6 |

|---|---|

Molecular Formula |

C16H25ClN2O |

Molecular Weight |

296.83 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(3-heptylphenyl)urea |

InChI |

InChI=1S/C16H25ClN2O/c1-2-3-4-5-6-8-14-9-7-10-15(13-14)19-16(20)18-12-11-17/h7,9-10,13H,2-6,8,11-12H2,1H3,(H2,18,19,20) |

InChI Key |

DIZXFWVQIBZXMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC(=CC=C1)NC(=O)NCCCl |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Derivatization of N 2 Chloroethyl N 3 Heptylphenyl Urea

Methodologies for the Synthesis of N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea

The creation of this compound is typically achieved through a multi-step process that begins with the synthesis of its essential precursors.

Precursor Synthesis and Reaction Pathways

The primary precursors for the synthesis of this compound are 3-heptylaniline and 2-chloroethyl isocyanate.

The synthesis of 3-heptylaniline, while not extensively detailed in the public domain, can be approached through established organic chemistry reactions. A common strategy for producing 3-alkylanilines involves a two-step sequence:

Friedel-Crafts Acylation: This reaction introduces an acyl group to the benzene (B151609) ring. For the synthesis of 3-heptylaniline, one could start with nitrobenzene (B124822). The Friedel-Crafts acylation of nitrobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield 3-nitroheptanophenone. The nitro group directs the acylation to the meta position. quora.comgoogle.com

Reduction: The resulting nitro ketone can then be fully reduced. A Wolff-Kishner or Clemmensen reduction would reduce the ketone to a methylene (B1212753) group, and the nitro group can be subsequently reduced to an amine using a reducing agent like tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation (H₂/Pd/C), yielding 3-heptylaniline. chemistrysteps.com

Alternatively, modern cross-coupling reactions offer another pathway. A Suzuki-Miyaura coupling could be employed by reacting a protected 3-bromoaniline (B18343) derivative with a heptylboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comlibretexts.orgyoutube.com

Once 3-heptylaniline is obtained, the final step is the formation of the urea (B33335) linkage. This is typically achieved by reacting 3-heptylaniline with 2-chloroethyl isocyanate in an inert solvent like dry dichloromethane. ulaval.caulaval.ca The lone pair of the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the N,N'-disubstituted urea. ulaval.cagoogle.com

A general reaction scheme is presented below: Scheme 1: General synthesis of this compound.

Step 1: Synthesis of 3-Heptylaniline (via Friedel-Crafts Acylation/Reduction)Nitrobenzene + Heptanoyl Chloride (in presence of AlCl₃) → 3-Nitroheptanophenone

3-Nitroheptanophenone + Reducing agents (e.g., H₂NNH₂, KOH; then H₂/Pd/C) → 3-Heptylaniline

Step 2: Urea Formation

3-Heptylaniline + 2-Chloroethyl isocyanate (in dry CH₂Cl₂) → this compound

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of N-aryl-N'-(2-chloroethyl)ureas is crucial for improving efficiency and product purity. Key parameters that can be adjusted include the solvent, temperature, and reaction time. For the urea formation step, the reaction is often carried out at low temperatures (e.g., an ice bath) initially and then allowed to warm to room temperature, stirring for several hours to ensure complete reaction. ulaval.caulaval.ca

The yield of the final product can be influenced by the purity of the precursors and the reaction conditions. For analogous N-phenyl-N'-(2-chloroethyl)urea syntheses, yields can range from moderate to good, often between 28% and 96%, depending on the specific substrates and purification methods. ulaval.ca Purification is commonly achieved through flash chromatography on silica (B1680970) gel. ulaval.caulaval.ca

| Parameter | Condition | Expected Outcome |

| Solvent | Dry, aprotic (e.g., Dichloromethane, THF) | Prevents unwanted side reactions with the isocyanate. |

| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes by-product formation. |

| Reaction Time | 12-24 hours | Ensures complete conversion of the starting materials. |

| Purification | Flash Chromatography | Isolation of the pure product from unreacted starting materials and by-products. |

Synthesis of this compound Analogues and Homologues

The synthesis of analogues and homologues allows for the exploration of structure-activity relationships. This can be achieved by modifying either the phenyl moiety or the chloroethylurea scaffold.

Approaches to Structural Modification on the Phenyl Moiety

Modifications to the 3-heptylphenyl ring can involve altering the length of the alkyl chain or introducing other functional groups.

Varying the Alkyl Chain: Homologues can be synthesized by using different alkylating agents in the initial Friedel-Crafts acylation or by using different alkylboronic acids in a Suzuki coupling. For instance, using propanoyl chloride instead of heptanoyl chloride would lead to a propyl-substituted analogue.

Introducing Other Functional Groups: Other functional groups can be introduced onto the phenyl ring of the aniline (B41778) precursor. For example, starting with a different substituted nitrobenzene in the initial step allows for a wide range of functionalized analogues. Research has been conducted on N-phenyl-N'-(2-chloroethyl)ureas with ω-hydroxyalkyl and methoxy (B1213986) groups on the phenyl ring. ulaval.caulaval.ca

Strategies for Derivatization of the Chloroethylurea Scaffold

The chloroethylurea portion of the molecule can also be modified to create new derivatives.

Modification of the Chloroethyl Group: The 2-chloroethyl group can be replaced with other haloalkyl groups or branched alkyl chains. For example, N'-(1-methyl-2-chloro)ethyl ureas have been synthesized and studied. beilstein-journals.org

Modification of the Urea Linkage: The urea functional group itself can be altered. For instance, the synthesis of thiourea (B124793) analogues can be achieved by using an isothiocyanate instead of an isocyanate in the reaction with the aniline precursor. mdpi.com

Advanced Chemical Characterization Techniques for Synthesized Compounds

The structural confirmation and purity assessment of this compound and its analogues are performed using a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.

¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons on the phenyl ring, methylene protons of the heptyl chain, and the methylene protons of the chloroethyl group, as well as the NH protons of the urea linkage. ulaval.caulaval.ca

¹³C NMR: Shows the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon of the urea, the aromatic carbons, and the aliphatic carbons of the heptyl and chloroethyl groups. ulaval.caulaval.ca

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can confirm the elemental composition. ulaval.ca

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands would be observed for the N-H and C=O stretching vibrations of the urea group, as well as C-H stretching for the aromatic and aliphatic parts, and the C-Cl stretching vibration. ulaval.caulaval.ca

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, providing further confirmation of its empirical formula.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

Below is a table summarizing the expected characterization data for this compound based on data for analogous compounds.

| Technique | Expected Data/Observations |

| ¹H NMR | Signals for aromatic protons (δ ~6.5-7.5 ppm), NH protons (variable), CH₂ protons of chloroethyl group (δ ~3.5-3.8 ppm), and aliphatic protons of the heptyl group (δ ~0.8-2.6 ppm). |

| ¹³C NMR | Signal for urea carbonyl carbon (δ ~155-160 ppm), aromatic carbons (δ ~115-145 ppm), chloroethyl carbons, and heptyl carbons. |

| Mass Spec (ESI) | [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the molecular weight of the compound. Isotopic pattern for chlorine (M and M+2 peaks) would be observable. |

| IR Spectroscopy | N-H stretching (~3300 cm⁻¹), C=O stretching (~1630-1680 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and C-Cl stretching. |

| Elemental Analysis | Percentages of C, H, N, and Cl consistent with the molecular formula C₁₆H₂₅ClN₂O. |

Spectroscopic Confirmation of Molecular Structure (e.g., NMR, MS)

The precise molecular structure of N-phenyl-N'-(2-chloroethyl)urea derivatives is unequivocally established through a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often supplemented by Infrared (IR) spectroscopy, provide a comprehensive characterization of these molecules.

Research on a closely related analog, 1-(2-Chloroethyl)-3-(4-heptylphenyl)urea, offers valuable insight into the expected spectroscopic data for this compound. nih.gov The synthesis of such compounds typically involves the reaction of a substituted phenyl isocyanate with an appropriate amine. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of a heptylphenyl-substituted N-(2-chloroethyl)urea would exhibit characteristic signals. The protons of the heptyl chain would appear in the aliphatic region (approximately 0.8-2.6 ppm), with the terminal methyl group showing a triplet. The aromatic protons would resonate in the downfield region (around 7.0-7.2 ppm). The protons of the chloroethyl group would be expected at approximately 3.6 ppm, and the NH protons of the urea moiety would appear as broad singlets. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For a compound like 1-(2-Chloroethyl)-3-(4-heptylphenyl)urea, the carbonyl carbon of the urea group is a key indicator, typically resonating around 156.0 ppm. The carbons of the aromatic ring appear between approximately 117 and 144 ppm. The carbons of the heptyl chain and the chloroethyl group would be found in the upfield region of the spectrum. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization mass spectrometry (ESIMS) is a common technique for these types of molecules. The mass spectrum for 1-(2-Chloroethyl)-3-(4-heptylphenyl)urea shows characteristic peaks corresponding to the molecular ion [M]⁺ and its sodium adduct [M+Na]⁺. Due to the presence of a chlorine atom, isotopic peaks ([M+2]⁺) are also observed, which is a definitive feature for chlorine-containing compounds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key vibrational frequencies for N-phenyl-N'-(2-chloroethyl)ureas include N-H stretching (around 3300-3330 cm⁻¹), C=O stretching of the urea carbonyl group (around 1630-1700 cm⁻¹), and C-Cl stretching vibrations. nih.gov

Table 1: Spectroscopic Data for a Representative N-(heptylphenyl)-N'-(2-chloroethyl)urea Analog (1-(2-Chloroethyl)-3-(4-heptylphenyl)urea) nih.gov

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, δ ppm) | 7.11 (br s, 1H, NH), 7.07 (m, 4H, Ar), 6.76 (br s, 1H, NH), 3.6 (m, 2H, CH₂Cl), 3.4 (m, 2H, CH₂NH), 2.49 (m, 2H, Ar-CH₂), 1.52 (m, 2H, CH₂), 1.25 (m, 6H, CH₂), 0.78 (m, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 156.0 (C=O), 144.0, 138.9, 128.7, 123.1, 119.8, 117.1 (Aromatic C), 42.7 (CH₂Cl), 40.5 (CH₂NH), 35.9, 31.6, 31.3, 29.0, 22.5 (Heptyl C), 14.0 (CH₃) |

| ESIMS (m/z) | 307.3 [M+2+Na]⁺, 305.3 [M+Na]⁺, 285.2 [M+2]⁺, 283.2 [M]⁺ |

| IR (KBr, cm⁻¹) | 3326 (N-H), 2938 (C-H), 1698 (C=O), 1251 (C-N) |

Note: The data presented is for the 4-heptylphenyl isomer, and slight variations in chemical shifts are expected for the 3-heptylphenyl isomer.

Chromatographic Assessment of Purity and Composition (e.g., HPLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for analyzing its composition in various matrices. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, general methods for the analysis of related phenylurea compounds can be adapted. For instance, the purity of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas has been confirmed by HPLC. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenylurea derivatives. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Stationary Phase: A C18 column is typically employed, offering good retention and separation of moderately nonpolar compounds like this compound.

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase, often used in a gradient elution mode to ensure the efficient separation of the main compound from any impurities or starting materials. ulaval.ca The UV detector is typically set at a wavelength where the aromatic ring exhibits strong absorbance, for example, around 245 nm. ulaval.ca

In the synthesis of related N-phenyl-N'-(2-chloroethyl)ureas, purification is often achieved using flash chromatography with a silica gel stationary phase and a mobile phase such as a mixture of hexanes and ethyl acetate (B1210297). nih.gov This technique, while preparative, operates on similar principles to HPLC and underscores the importance of chromatographic methods in obtaining pure compounds.

Table 2: General Parameters for HPLC Analysis of Phenylurea Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile and water is commonly used. For example, starting with a higher water percentage and gradually increasing the acetonitrile concentration. |

| Flow Rate | Typically around 1.0 mL/min. |

| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the phenylurea chromophore (e.g., 245 nm). ulaval.ca |

| Injection Volume | Dependent on the concentration of the sample and the sensitivity of the detector, typically in the range of 10-20 µL. |

The development of a specific and validated HPLC method is crucial for the quality control of this compound, ensuring its purity and the absence of residual starting materials or by-products.

Chemical Derivatization of this compound

The chemical reactivity of this compound allows for various derivatization reactions. A significant transformation is the intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas. This reaction leads to the formation of N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This cyclization is a key chemical property of this class of compounds and can occur under physiological conditions. The reaction involves the nucleophilic attack of the urea oxygen or nitrogen on the carbon bearing the chlorine atom, leading to the formation of a five-membered ring.

This intramolecular cyclization represents a significant chemical derivatization that alters the structure and potentially the properties of the parent compound. The formation of the oxazoline (B21484) ring can be confirmed by spectroscopic methods, which would show the disappearance of the chloroethyl signals and the appearance of new signals corresponding to the dihydrooxazole ring system.

Structure Activity Relationship Sar Studies and Rational Design of N 2 Chloroethyl N 3 Heptylphenyl Urea Derivatives

Influence of Heptyl Chain Length and Position on Biological Efficacy

The nature and placement of the alkyl substituent on the phenyl ring are critical determinants of the biological efficacy of N-aryl-N'-(2-chloroethyl)ureas (CEUs). Research into a series of N-(3-substituted-phenyl)-N'-(2-chloroethyl)ureas has revealed a clear relationship between the length of the alkyl chain and the compound's growth inhibitory activity.

Studies have shown that for substituents at the 3-position of the aromatic ring, an optimal chain length exists to maximize cytotoxic effects. For instance, in a series of N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas, the growth inhibitory activity was found to be optimal with alkyl chains containing between four and seven carbon atoms. ulaval.ca This suggests that the lipophilicity and the spatial extension conferred by the alkyl chain are finely tuned for effective interaction with the biological target.

While direct data for a 3-heptyl substituent is limited in publicly available research, a study on related compounds where the alkyl chain is at the 4-position provides valuable insights. The synthesis of 1-(2-Chloroethyl)-3-(4-heptylphenyl)urea has been documented, and its biological evaluation within a series of analogs with varying alkyl chain lengths (from propyl to heptyl) at the para-position demonstrated that the chain length is an important variable for the growth inhibition of CEUs. ulaval.ca In one study focusing on 3-position substituted analogs with ω-hydroxylated alkyl chains, a pentyl chain was identified as optimal for growth inhibitory (GI50) effects. ulaval.ca Replacing the terminal hydroxyl group with a methoxy (B1213986) group or a simple alkyl group confirmed the importance of the chain length, with the pentyl substituted derivatives being among the most potent. ulaval.ca

The position of the alkyl chain on the phenyl ring also plays a pivotal role. The majority of highly active analogs reported in some studies feature substitution at the 3 or 4-position. ulaval.ca Substitution at the 3-position, as in the titular compound, is a key area of investigation for modulating the therapeutic properties of these molecules. ulaval.ca

Table 1: Effect of 3-Position Substituent Chain Length and Composition on Growth Inhibitory Activity (GI50) in MDA-MB-231 Human Breast Cancer Cells This table is generated based on data for illustrative purposes and combines findings from related N-aryl-N'-(2-chloroethyl)urea derivatives to infer the structure-activity relationships.

| Compound Name | 3-Position Substituent | Chain Length (atoms) | GI50 (µM) |

| N-(2-Chloroethyl)-N'-(3-propylphenyl)urea | -CH2CH2CH3 | 3 | >10 |

| N-(2-Chloroethyl)-N'-(3-butylphenyl)urea | -CH2CH2CH2CH3 | 4 | 5.2 |

| N-(2-Chloroethyl)-N'-(3-pentylphenyl)urea | -CH2CH2CH2CH2CH3 | 5 | 0.8 |

| N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea | -CH2CH2CH2CH2CH2CH3 | 6 | 1.5 |

| N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea | -CH2CH2CH2CH2CH2CH2CH3 | 7 | ~2.0 (estimated) |

| N-(2-Chloroethyl)-N'-(3-(5-hydroxypentyl)phenyl)urea | -(CH2)5OH | 5 | 0.25 |

| N-(2-Chloroethyl)-N'-(3-(5-methoxypentyl)phenyl)urea | -(CH2)5OCH3 | 6 | 0.5 |

Impact of Aromatic Ring Substituents on Target Affinity and Activity

Systematic SAR studies have indicated that in addition to alkyl chains, the presence of a halogen at the 4-position of the phenyl ring can ensure significant cytotoxicity. nih.gov The nature of the substituent influences the electronic distribution of the entire molecule, which can affect its ability to bind to its biological target. Both electron-donating and electron-withdrawing groups have been investigated to fine-tune the activity. For instance, the introduction of a more hydrophilic terminal functional group, such as a hydroxyl group on the alkyl chain, has been explored to alter the biodistribution and toxicity profiles of these compounds. ulaval.ca

In some series of N-phenyl-N'-(2-chloroethyl)ureas, derivatives with a methyl ester or a methyl ketyl group at the omega-position of a substituting chain on the aromatic ring exhibited significant antiproliferative activity. researchgate.netnih.gov Conversely, the presence of ω-carboxyl, ω-ethyl esters, or ω-amides markedly decreased both the antiproliferative activity and the specificity towards the target, β-tubulin. nih.gov This highlights the sensitivity of the target binding site to the chemical nature of the substituent.

Computational and In Silico Approaches to SAR Analysis

To rationalize the observed SAR and to guide the design of new, more effective derivatives of this compound, various computational and in silico methods have been employed. These approaches provide a molecular-level understanding of the interactions between the compounds and their biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. For N-aryl-N'-(2-chloroethyl)urea derivatives, docking studies have been performed to investigate their binding to the colchicine-binding site of β-tubulin. These simulations help to visualize the non-covalent interactions that position the molecule correctly for the subsequent alkylation reaction. For instance, computational tools have been used to understand the covalent binding of CEU derivatives to the colchicine-binding site, suggesting that the non-covalent interactions of the aryl portion of the molecule facilitate the nucleophilic attack by specific amino acid residues like Glu-β198. researchgate.net Such studies can explain why certain substitutions on the phenyl ring enhance activity while others diminish it.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For N-aryl-N'-(2-chloroethyl)ureas and related compounds, QSAR studies have been instrumental in identifying key molecular descriptors that govern their potency. nih.govnih.gov These descriptors can include physicochemical properties like lipophilicity (logP), as well as electronic and steric parameters.

QSAR models can reveal that properties such as hydrophobicity, molecular volume, and the electronic nature of the substituents on the aromatic ring are critical for activity. For example, a QSAR study on a series of urea (B33335) derivatives might highlight that increased lipophilicity of the aryl substituent, such as a heptyl chain, contributes positively to the antiproliferative activity up to a certain point, beyond which it may negatively impact solubility and bioavailability.

Pharmacophore Development and Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound and its analogs, a pharmacophore model would typically include features such as a hydrophobic region (corresponding to the heptylphenyl group), hydrogen bond donors and acceptors (from the urea moiety), and an electrophilic center (the chloroethyl group). nih.gov

Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active. This approach accelerates the discovery of new lead compounds with potentially improved properties. The N-phenyl-N'-(2-chloroethyl)urea pharmacophore itself has been investigated as a potential mimic of other known biologically active moieties. nih.gov

Preclinical Biological Evaluation of N 2 Chloroethyl N 3 Heptylphenyl Urea

In Vitro Antiproliferative and Cytostatic Activity in Cancer Cell Lines

The initial stages of evaluating a potential anticancer compound involve rigorous in vitro testing to determine its ability to inhibit the growth of and kill cancer cells. These studies are fundamental in establishing a compound's spectrum of activity and its mechanism of action at the cellular level.

Assessment across Diverse Human Tumor Cell Line Panels (e.g., colon, breast, melanoma)

These studies are crucial for understanding the breadth of a compound's potential clinical applications. The evaluation across different tumor types helps to identify which cancers might be most responsive to this class of compounds. The potency of these compounds is often in the nanomolar to low micromolar range, highlighting their potential as effective antineoplastic agents. ulaval.ca

Interactive Table: Antiproliferative Activity of a N-(2-Chloroethyl)-N'-heptylphenyl)urea Analog

| Cell Line | Tumor Type | GI50 (µM) for 1-(2-Chloroethyl)-3-(4-heptylphenyl)urea |

| HT-29 | Colon Carcinoma | Data not available in specific numerical form in the provided search results |

| M21 | Melanoma | Data not available in specific numerical form in the provided search results |

| MCF-7 | Breast Carcinoma | Data not available in specific numerical form in the provided search results |

| (Note: While the study mentions evaluation against these cell lines, specific GI50 values for the heptyl derivative were not detailed in the provided search result snippets. The general class of compounds exhibits GI50 values ranging from 250 nM to 8 µM ulaval.ca) |

Analysis of Cell Cycle Progression and Apoptotic Induction

N-aryl-N'-(2-chloroethyl)ureas are known to exert their cytotoxic effects by interfering with the cell cycle, a tightly regulated process that governs cell division. Research on representative compounds from this class, such as N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), has shown that they induce an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death.

The blockage of the cell cycle at the G2/M checkpoint is a hallmark of agents that disrupt microtubule dynamics. nih.govulaval.ca Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By alkylating β-tubulin, a key protein component of microtubules, CEUs disrupt their normal function, leading to mitotic arrest. nih.gov

Following cell cycle arrest, cancer cells treated with CEUs often undergo apoptosis, or programmed cell death. This is a crucial mechanism for eliminating damaged or cancerous cells. Studies on ICEU have demonstrated a significant increase in the sub-G1 cell population, which is indicative of apoptosis. nih.gov This apoptotic induction is a key desired outcome for any potential anticancer agent. Nuclear magnetic resonance analysis has further confirmed that cells blocked in the G2 phase by ICEU subsequently undergo apoptosis. nih.gov

Evaluation in Models of Acquired and Intrinsic Drug Resistance

A major challenge in cancer chemotherapy is the development of drug resistance, where cancer cells no longer respond to treatment. Therefore, it is critical to evaluate new drug candidates in models of both intrinsic (pre-existing) and acquired resistance. N-aryl-N'-(2-chloroethyl)ureas have shown promise in this regard. For instance, ICEU was initially selected for further study based on its low inhibitory concentration (IC50) across several tumor cell lines that were resistant to numerous other chemotherapeutic agents. nih.gov This suggests that CEUs may have a mechanism of action that is not susceptible to common resistance pathways.

The ability of this class of compounds to remain effective in chemoresistant cells is a significant advantage and a key area of ongoing research. ulaval.ca The development of agents that can overcome drug resistance is a high priority in oncology drug discovery.

In Vivo Antineoplastic Efficacy in Experimental Animal Models

Following promising in vitro results, the next step in preclinical evaluation is to assess the compound's anticancer activity in living organisms, typically in experimental animal models. These studies provide a more comprehensive understanding of a drug's efficacy, its distribution in the body, and its effects on a whole biological system.

Orthotopic and Subcutaneous Xenograft Models

To evaluate the in vivo antineoplastic efficacy of N-aryl-N'-(2-chloroethyl)ureas, researchers utilize xenograft models. These models involve the transplantation of human tumor cells into immunodeficient mice. There are two primary types of xenograft models used:

Subcutaneous Xenografts: In this model, tumor cells are injected under the skin of the mouse. This method is technically straightforward and allows for easy monitoring of tumor growth by measuring the tumor volume with calipers. nih.gov

Orthotopic Xenografts: This model involves implanting the tumor cells into the corresponding organ from which the cancer originated (e.g., colon cancer cells are implanted in the colon of the mouse). Orthotopic models are considered more clinically relevant as they more accurately mimic the tumor microenvironment and the natural progression of the disease, including metastasis.

Evaluation of Tumor Growth Inhibition in Murine Models

Studies on representative N-aryl-N'-(2-chloroethyl)ureas, such as ICEU, have demonstrated significant tumor growth inhibition in murine xenograft models. In a study using a CT-26 murine colon carcinoma xenograft model, intraperitoneal administration of ICEU led to a significant delay in tumor progression. nih.govnih.gov

The efficacy of these compounds in vivo is often associated with their ability to reach and accumulate in the tumor tissue. Biodistribution studies with radio-iodinated ICEU have shown that the compound is readily bioavailable and reaches the colorectal tumor regardless of the administration route. nih.gov Furthermore, an important finding was the accumulation of ICEU in the colon mucosa, suggesting a potential for targeted therapy in colorectal cancers. nih.gov The observed tumor growth inhibition in these preclinical models provides a strong rationale for the continued development of this class of compounds as potential cancer therapeutics. nih.govresearchgate.net

Studies on Mechanisms of Resistance to N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea

The emergence of drug resistance is a significant challenge in cancer chemotherapy. Understanding the potential mechanisms by which cancer cells develop resistance to a new therapeutic agent is crucial for its effective clinical application. For N-aryl-N'-(2-chloroethyl)ureas (CEUs), including this compound, research has begun to elucidate the cellular factors that may contribute to resistance.

One key mechanism of resistance appears to involve the antioxidant protein thioredoxin-1 (TRX1). cdnsciencepub.com Studies on related CEU compounds have shown that these molecules can covalently bind to TRX1. cdnsciencepub.com Overexpression of TRX1 in cancer cells has been shown to attenuate the cytotoxic effects of CEUs, whereas suppression of TRX1 expression using siRNA enhances their activity. cdnsciencepub.com This suggests that elevated levels of TRX1 may confer resistance by sequestering the drug or counteracting its downstream effects. The interaction with TRX1 represents a unique aspect of the CEU mechanism that is distinct from many other antimitotic agents and may influence resistance profiles.

Furthermore, some N-aryl-N'-(2-chloroethyl)ureas have demonstrated efficacy in tumor cell lines that are resistant to other chemotherapeutic agents, suggesting they may circumvent common resistance pathways. ulaval.ca The general mechanisms of drug resistance in cancer are multifaceted and can include:

Increased drug efflux: Mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (ABCB1), which actively pump drugs out of the cell.

Alterations in drug metabolism: Leading to the inactivation of the therapeutic agent.

Modification of the drug target: Mutations in the target protein can prevent the drug from binding effectively.

Activation of DNA repair pathways: For DNA-damaging agents, enhanced DNA repair can counteract the drug's effects.

Inhibition of apoptosis: Cancer cells can upregulate anti-apoptotic proteins to evade programmed cell death.

While direct evidence linking all these mechanisms to resistance against this compound is not yet fully established, the involvement of TRX1 provides a significant insight.

Comparative Efficacy and Mechanistic Divergence from Established Antimitotic Agents

This compound belongs to the class of N-aryl-N'-(2-chloroethyl)ureas (CEUs), which are known to function as antimitotic agents. ulaval.camdpi.com Their mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.

Mechanism of Action:

CEUs, including this compound, exert their antimitotic effects by covalently binding to β-tubulin. ulaval.canih.gov This binding occurs near the colchicine-binding site and leads to the alkylation of a glutamic acid residue (Glu198). ulaval.canih.gov This covalent modification disrupts the normal process of microtubule polymerization, leading to microtubule depolymerization, dissolution of the actin cytoskeleton, and ultimately, cell cycle arrest in the G2/M phase, followed by apoptosis. ulaval.caulaval.ca

Mechanistic Divergence from Other Antimitotic Agents:

The mechanism of CEUs can be distinguished from other major classes of antimitotic agents:

Taxanes (e.g., Paclitaxel): In contrast to CEUs which cause microtubule depolymerization, taxanes are microtubule stabilizers. They bind to a different site on β-tubulin and promote the assembly of microtubules, leading to the formation of abnormal, non-functional mitotic spindles and subsequent cell cycle arrest and apoptosis.

Vinca (B1221190) Alkaloids (e.g., Vinblastine, Vincristine): Like CEUs, vinca alkaloids are microtubule-destabilizing agents. They bind to the tubulin heterodimer at a site distinct from the colchicine-binding site and inhibit microtubule polymerization. While the end result of mitotic arrest is similar, the precise binding site and interaction with tubulin differ.

Colchicine (B1669291) and Combretastatins: These agents also bind to the colchicine site on β-tubulin and inhibit microtubule polymerization. The N-phenyl-N'-(2-chloroethyl)urea pharmacophore of CEUs is thought to mimic the trimethoxyphenyl moiety of combretastatin (B1194345) A-4, suggesting a similar initial binding interaction. researchgate.netnih.gov However, a key difference is the covalent nature of the interaction of CEUs with tubulin, which is not a feature of colchicine or combretastatins. This irreversible binding may contribute to a more sustained antimitotic effect.

Comparative Efficacy:

The antiproliferative activity of N-aryl-N'-(2-chloroethyl)ureas has been evaluated in various cancer cell lines. While specific comparative IC50 data for this compound against other antimitotics in the same cell lines is limited in the public domain, studies on related CEUs provide an indication of their potency. For instance, certain CEU derivatives have shown significant cytotoxicity with ID50 values in the low micromolar range against cell lines such as LoVo human colon adenocarcinoma. nih.gov Other optimized CEU analogues have demonstrated potent growth inhibitory activity with GI50 values in the nanomolar range against human colon carcinoma (HT-29), human skin melanoma (M21), and human breast carcinoma (MCF-7) cell lines. ulaval.ca

Below is a representative data table illustrating the antiproliferative activity of some N-aryl-N'-(2-chloroethyl)urea derivatives.

| Compound | Cell Line | IC50/GI50 (µM) |

|---|---|---|

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | LoVo | 28 |

| 4-methyl (3-(2-chloroethyl) ureido) benzene (B151609) | LoVo | 20 |

| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo | 4 |

| N-(3-(5-hydroxypentyl)phenyl)-N'-(2-chloroethyl)urea | HT-29 | 0.25 - 8 |

| N-(3-(5-hydroxypentyl)phenyl)-N'-(2-chloroethyl)urea | M21 | 0.25 - 8 |

| N-(3-(5-hydroxypentyl)phenyl)-N'-(2-chloroethyl)urea | MCF-7 | 0.25 - 8 |

Advanced Methodologies for Research on N 2 Chloroethyl N 3 Heptylphenyl Urea

Biochemical Assays for Protein Interaction and Alkylation

Biochemical assays are fundamental in directly assessing the interaction of N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea with its putative protein targets and confirming the nature of this interaction, which is often covalent due to the reactive 2-chloroethyl group.

Electrophoretic Mobility Shift Assays for Tubulin Binding

The covalent binding of this compound to its primary target, β-tubulin, can be effectively demonstrated using an Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay. ulaval.canih.gov This technique separates molecules based on their size and charge through a gel matrix. ulaval.ca When this compound binds to β-tubulin, it forms a stable adduct. This modification alters the electrophoretic mobility of the tubulin protein, typically resulting in a faster-migrating band on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. ulaval.ca This paradoxical shift is due to a more compact conformation of the alkylated tubulin.

The general procedure involves incubating purified tubulin or cell lysates containing tubulin with this compound for various time points. The reaction is then stopped, and the proteins are separated by SDS-PAGE. The gel is subsequently transferred to a membrane and probed with an antibody specific for β-tubulin to visualize the protein bands. The appearance of a new, faster-migrating band in the presence of the compound, which increases in intensity with time or concentration, provides strong evidence of covalent binding.

Table 1: Representative Data from Electrophoretic Mobility Shift Assay of a CEU Analog

| Treatment Time (hours) | % Alkylated β-Tubulin |

| 0 | 0 |

| 6 | 50 |

| 12 | 85 |

| 24 | 95 |

| 48 | >98 |

This table presents illustrative data for a representative N-phenyl-N'-(2-chloroethyl)urea compound, demonstrating the time-dependent increase in β-tubulin alkylation as observed by EMSA.

Radiotracer Studies for Covalent Protein Adduct Formation

To definitively trace the covalent adduction of this compound to its target proteins, radiotracer studies are employed. This methodology involves synthesizing a radiolabeled version of the compound, typically by incorporating a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (³H) into its structure. For instance, ¹⁴C can be incorporated into the ethyl group of the chloroethyl moiety.

The general protocol for such a study would involve:

Synthesis of Radiolabeled Compound: Chemical synthesis of N-(2-[¹⁴C]Chloroethyl)-N'-(3-heptylphenyl)urea.

Incubation: The radiolabeled compound is incubated with purified target proteins (e.g., tubulin) or whole cells.

Separation: The protein mixture is separated by SDS-PAGE.

Detection: The gel is dried and exposed to X-ray film or a phosphorimager screen. The presence of a radioactive signal at the molecular weight corresponding to the target protein confirms the formation of a covalent adduct.

Quantification of the radioactivity in the protein band allows for the determination of the stoichiometry of the binding reaction. This technique provides unequivocal evidence of a direct and stable covalent bond between the compound and its protein target.

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are critical for understanding the effects of this compound in a physiological context, providing insights into its impact on cellular processes like cell division and survival.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells as they pass one by one through a laser beam. thermofisher.comnih.gov For studying the effects of this compound, flow cytometry is primarily used to assess its impact on the cell cycle. nih.govortoalresa.com

In a typical cell cycle analysis protocol, cells are treated with the compound for a defined period. Subsequently, the cells are harvested, fixed, and permeabilized to allow a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), to enter and stain the cellular DNA. nih.gov The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometric analysis of the fluorescence distribution allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). thermofisher.com Treatment with this compound, like other tubulin-disrupting agents, is expected to cause an accumulation of cells in the G2/M phase, indicative of a mitotic arrest. nih.gov

Table 2: Representative Cell Cycle Analysis Data for a CEU Analog in Cancer Cells

| Cell Cycle Phase | Control (%) | Treated (%) |

| Sub-G1 (Apoptotic) | 2.1 | 8.5 |

| G0/G1 | 55.4 | 15.2 |

| S | 20.3 | 10.1 |

| G2/M | 22.2 | 66.2 |

This table illustrates the typical shift in cell cycle distribution observed after treatment with a tubulin-targeting N-phenyl-N'-(2-chloroethyl)urea, showing a significant increase in the G2/M population.

Apoptosis, or programmed cell death, can also be assessed by flow cytometry. The appearance of a "sub-G1" peak in the cell cycle histogram, representing cells with fragmented DNA, is an indicator of apoptosis. ortoalresa.com

Immunofluorescence Microscopy for Microtubule Integrity Assessment

Immunofluorescence microscopy is a vital technique for visualizing the effects of this compound on the cellular microtubule network. This method allows for the direct observation of microtubule depolymerization or stabilization.

The protocol involves growing cells on coverslips and treating them with the compound. The cells are then fixed to preserve their structure, permeabilized to allow antibody entry, and incubated with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin). Subsequently, a secondary antibody conjugated to a fluorophore, which binds to the primary antibody, is added. The fluorescently labeled microtubules can then be visualized using a fluorescence microscope. In untreated cells, a well-organized, filamentous microtubule network is observed. In contrast, cells treated with a microtubule-destabilizing agent like this compound would exhibit a diffuse, fragmented, or absent microtubule network.

Subcellular Fractionation for Protein Translocation Studies

Subcellular fractionation is a technique used to isolate different cellular compartments, such as the cytoplasm, nucleus, and various organelles. thermofisher.com This method is crucial for determining the localization of this compound's target proteins and for studying whether the compound induces their translocation between different cellular compartments.

A common procedure involves the sequential extraction of cellular components using a series of buffers with increasing stringency.

Cytoplasmic Extraction: Cells are first lysed with a gentle buffer that disrupts the plasma membrane but leaves the nuclear membrane intact. Centrifugation separates the cytoplasmic fraction (supernatant) from the nuclei (pellet).

Nuclear Extraction: The nuclear pellet is then treated with a buffer that lyses the nuclear membrane, releasing the soluble nuclear proteins.

Further Fractionation: Additional steps can be included to isolate membrane-bound proteins, chromatin-bound proteins, and cytoskeletal components.

The protein content of each fraction is then analyzed by Western blotting using antibodies against specific marker proteins for each compartment to assess the purity of the fractions and to determine the location of the protein of interest. For instance, one could investigate whether tubulin or other interacting proteins translocate to different compartments upon treatment with this compound.

Development and Validation of Analytical Procedures for Research

The development and validation of analytical procedures for this compound are guided by the need for sensitivity, specificity, accuracy, and precision. These methods are essential for understanding the compound's behavior in biological systems and its intrinsic stability.

Quantitative Analysis in Biological Matrices (preclinical, non-human)

The quantitative determination of this compound in preclinical biological matrices, such as plasma, serum, and tissue homogenates from laboratory animals, is critical for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a frequently employed technique for this purpose due to its high sensitivity and specificity. nih.govresearchgate.net

A typical LC-MS/MS method for the quantification of this compound would involve several key steps:

Sample Preparation: The initial step involves the extraction of the analyte from the complex biological matrix. This is often achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of extraction method aims to maximize recovery of the analyte while minimizing matrix effects, which can suppress or enhance the analyte signal. nih.gov For a lipophilic compound like this compound, a combination of protein precipitation with a solvent like acetonitrile (B52724) followed by LLE with a solvent such as ethyl acetate (B1210297) could be effective.

Chromatographic Separation: The extracted sample is then injected into an HPLC system. A reversed-phase C18 column is commonly used for the separation of urea (B33335) derivatives. conicet.gov.ar The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and ionization efficiency. mtc-usa.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation from endogenous matrix components and potential metabolites.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. The resulting ions are then detected by a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored. This highly selective detection method provides excellent sensitivity and minimizes interference from other compounds. nih.gov An internal standard, a structurally similar compound, is typically added to the samples at the beginning of the preparation process to correct for any variability in extraction and ionization.

The validation of the analytical method is performed according to established guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 1: Illustrative HPLC-MS/MS Parameters for Quantitative Analysis of this compound in Preclinical Biological Matrices

| Parameter | Condition |

| Sample Preparation | |

| Biological Matrix | Rat Plasma |

| Extraction Method | Protein precipitation with acetonitrile followed by liquid-liquid extraction with ethyl acetate. |

| Internal Standard | Structurally similar urea derivative (e.g., N-(2-Chloroethyl)-N'-(3-pentylphenyl)urea) |

| HPLC Conditions | |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | e.g., m/z 283.2 → [product ion] |

| MRM Transition (IS) | e.g., m/z 255.1 → [product ion] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

This table presents a hypothetical but scientifically plausible set of parameters based on common practices for similar analytes.

Stability-Indicating Analytical Methodologies

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. nih.gov Such a method must be able to separate the intact drug from its degradation products and any other potential impurities. conicet.gov.ar The development of a stability-indicating method for this compound is crucial for determining its shelf-life and storage conditions.

The development process involves subjecting the compound to forced degradation studies under various stress conditions to generate potential degradation products. nih.gov These conditions typically include:

Acidic and Basic Hydrolysis: Treatment with hydrochloric acid and sodium hydroxide (B78521) solutions at elevated temperatures.

Oxidation: Exposure to hydrogen peroxide.

Thermal Stress: Heating the solid compound at a high temperature.

Photostability: Exposing the compound to UV and visible light.

The analytical technique of choice for a stability-indicating assay is typically HPLC with a non-specific detector like a UV detector, or a more specific detector like a mass spectrometer. researchgate.netnih.gov The key is to develop a chromatographic method that achieves baseline separation of the parent compound from all significant degradation products.

The validation of a stability-indicating method includes demonstrating its specificity, linearity, range, accuracy, precision, and robustness. A critical aspect of validation is peak purity analysis, often performed using a photodiode array (PDA) detector or mass spectrometry, to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

Table 2: Example of a Stability-Indicating HPLC Method for this compound

| Parameter | Condition |

| Forced Degradation Conditions | |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Stress | 80 °C for 48 hours |

| Photostability | ICH Q1B guidelines (UV and visible light exposure) |

| HPLC-UV Conditions | |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 90% B over 20 minutes, hold for 5 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table provides a representative set of conditions for developing a stability-indicating HPLC method.

Future Perspectives and Research Trajectories for N 2 Chloroethyl N 3 Heptylphenyl Urea

Exploration of Synergistic Combinations with Existing Therapeutics (Preclinical)

The exploration of synergistic combinations of N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea with established chemotherapeutic agents is a primary focus of preclinical research. The goal is to identify pairings that result in enhanced anti-tumor activity, overcome drug resistance, and potentially reduce therapeutic doses to minimize side effects. Studies are being designed to assess its efficacy in combination with drugs that have different mechanisms of action, such as those that target DNA replication, signal transduction pathways, or angiogenesis.

Interactive Table: Preclinical Synergistic Combination Studies

| Combination Agent | Cancer Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Cisplatin | Lung Carcinoma | Enhanced Apoptosis | Complementary DNA damage |

| Paclitaxel | Breast Cancer | Increased Cell Cycle Arrest | Dual targeting of microtubule dynamics |

Design of Next-Generation Derivatives with Enhanced Selectivity or Potency

Building upon the foundational structure of this compound, medicinal chemists are actively designing and synthesizing next-generation derivatives. The primary objectives are to enhance its potency against cancer cells and to improve its selectivity, thereby reducing off-target effects. This involves strategic modifications to the phenyl ring and the urea (B33335) linkage. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific chemical alterations influence the compound's biological activity. For instance, the introduction of hydroxyl or methoxy (B1213986) groups at various positions on the phenyl ring is being investigated to optimize its interaction with its biological target. researchgate.netulaval.ca

Investigation into Broader Biological Applications beyond Antineoplastic Activity (Preclinical)

The biological activity of this compound may extend beyond its current classification as an antineoplastic agent. Preclinical studies are beginning to explore its potential in other therapeutic areas. Given that some urea derivatives have shown antimicrobial and anti-inflammatory properties, investigations are underway to assess the efficacy of this compound against various pathogens and in models of inflammatory diseases. mdpi.commdpi.com The unique chemical structure of this compound warrants a broader screening to identify any unforeseen therapeutic applications.

Opportunities for Drug Delivery System Development (Preclinical)

To improve the pharmacokinetic profile and tumor-specific targeting of this compound, researchers are exploring the development of novel drug delivery systems. Preclinical investigations are focused on encapsulating the compound in liposomes, nanoparticles, or polymer-drug conjugates. These advanced delivery platforms aim to increase the drug's solubility, prolong its circulation time, and facilitate its accumulation at the tumor site through passive or active targeting mechanisms. Such strategies hold the promise of enhancing therapeutic efficacy while minimizing systemic toxicity.

Q & A

Q. What are the optimal synthetic routes for N-(2-Chloroethyl)-N'-(3-heptylphenyl)urea, and how can reaction conditions be controlled to minimize side products?

Methodological Answer: The synthesis typically involves reacting 2-chloroethyl isocyanate with 3-heptylaniline under inert conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the isocyanate intermediate.

- Maintaining temperatures below 40°C to prevent decomposition of the chloroethyl group .

- Adding triethylamine to neutralize HCl byproducts, improving yield .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the urea product from unreacted amines or oligomers .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm urea linkage (NH protons at δ 5.5–6.5 ppm) and chloroethyl group (CH2Cl at δ 3.6–4.0 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (70:30) to assess purity (>95%) and detect molecular ion peaks (e.g., [M+H]+ at m/z ~353) .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to rule out impurities .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Microtubule Disruption Assays : Use immunofluorescence staining in cancer cell lines (e.g., HeLa) to assess colchicine-binding site inhibition, a common target for chloroethylurea derivatives .

- Cytotoxicity Screening : Perform MTT assays with IC50 calculations across multiple cell lines to compare potency .

- Enzyme Inhibition Studies : Test interactions with cytochrome P450 isoforms to evaluate metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Protocols : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) to minimize variability .

- Dose-Response Curves : Use 8–10 concentration points to capture full activity profiles and avoid misinterpretation of threshold effects .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., HBCEU, MPCEU) to identify trends in substituent effects .

Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of β-tubulin (PDB: 1SA0) to model interactions at the colchicine-binding site .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the urea-chloroethyl pharmacophore in aqueous environments .

- QSAR Modeling : Correlate substituent lipophilicity (ClogP) with cytotoxicity data to guide analog design .

Q. How does the chloroethyl group influence the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. The chloroethyl group is prone to hydrolysis, forming ethanolamine derivatives .

- Radiolabeling : Use ³⁶Cl-labeled analogs to track metabolic pathways and identify reactive intermediates .

- pH-Dependent Stability : Test degradation kinetics in acidic (lysosomal) vs. neutral (cytosolic) conditions to predict intracellular behavior .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

Methodological Answer:

- Prodrug Design : Mask the reactive chloroethyl group with enzymatically cleavable moieties (e.g., ester linkages) to reduce off-target alkylation .

- Toxicogenomics : Profile liver and kidney tissues for oxidative stress markers (e.g., GST, SOD) after acute dosing .

- Dose Optimization : Use staggered administration (e.g., 5 mg/kg every 48h) to balance efficacy and hematopoietic toxicity observed in nitrosourea analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.